molecular formula C7H7NO B158843 3-Aminobenzaldehyde CAS No. 1709-44-0

3-Aminobenzaldehyde

Cat. No.: B158843
CAS No.: 1709-44-0
M. Wt: 121.14 g/mol
InChI Key: SIXYIEWSUKAOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobenzaldehyde is an organic compound with the molecular formula C7H7NO. It is a derivative of benzaldehyde, where an amino group is substituted at the third position of the benzene ring. This compound is a light brown powdery crystal with a melting point of 28-30°C . It is soluble in ether and quickly decomposes into brown resin in the presence of a small amount of water .

Scientific Research Applications

3-Aminobenzaldehyde has several applications in scientific research:

Safety and Hazards

When handling 3-Aminobenzaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for 3-Aminobenzaldehyde were not found in the search results, it’s worth noting that aminobenzaldehydes are key reaction partners for multicomponent reactions . These reactions provide a platform to introduce desirable structure diversity and complexity into a molecule in a single operation . This suggests that this compound could have potential applications in the development of new synthetic methodologies.

Relevant Papers Relevant papers related to this compound include studies on the enzymatic production of benzaldehyde from L-phenylalanine , the reactivity of indoles with aminobenzaldehydes , and the use of aminobenzaldehydes in multicomponent reactions .

Mechanism of Action

Target of Action

3-Aminobenzaldehyde is a benzamide that has been found to interact with various targets. It has been shown to react with indoles, forming different products depending on whether the aminobenzaldehyde is primary or secondary . For instance, N-methylbenzaldehyde reacts with indole to form neocryptolepine-related structures, which display promising antimalarial activity . Conversely, primary benzaldehydes such as aminobenzaldehyde react under similar conditions to form quinolines .

Mode of Action

The interaction of this compound with its targets involves complex biochemical reactions. For example, in the case of indole reactions, aminobenzaldehyde condenses with indole to form the corresponding azafulvenium ions, which undergo ring closure to yield tetracyclic products . The mechanisms then diverge; secondary systems undergo proton loss and oxidation to give neocryptolepine analogues, while primary systems undergo proton transfer to give products of type 6, which aromatise to form quinoline products .

Biochemical Pathways

It’s known that the compound can influence energy metabolism pathways . The formation of neocryptolepine analogues and quinoline products suggests that this compound may impact pathways related to cellular energy production and utilization .

Pharmacokinetics

It’s known that these properties play a crucial role in drug discovery and chemical safety assessment . The physicochemical parameters of a compound can strongly influence its ADME properties

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, it’s known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair. Low levels of NAD+ deplete the amount of ATP found in the cell which can lead to cell death .

Biochemical Analysis

Biochemical Properties

3-Aminobenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases and other condensation products. It interacts with various enzymes, proteins, and biomolecules. For instance, it can form Schiff bases with primary amines, which are important intermediates in organic synthesis. Additionally, this compound can interact with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. These interactions are crucial for the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to disrupt cellular antioxidation systems, leading to oxidative stress and potential cell damage. This disruption can affect cell signaling pathways and gene expression, ultimately influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of aldehyde dehydrogenase by forming a Schiff base with the enzyme’s active site. This inhibition can result in the accumulation of aldehydes and subsequent changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dry conditions but can degrade in the presence of moisture, leading to the formation of brown resin. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause oxidative stress and affect cellular function over time. These temporal effects are important for understanding the compound’s stability and potential long-term impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with increased oxidative stress and potential cell damage. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its oxidation to 3-aminobenzoic acid by aldehyde dehydrogenase. This metabolic pathway involves the interaction of this compound with enzymes and cofactors that facilitate its conversion to other metabolites. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, this compound may be transported by specific amino acid transporters, influencing its distribution within the cell and its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobenzaldehyde can be synthesized through the reduction of m-nitrobenzaldehyde. This reduction can be achieved using sodium disulfide or a combination of sodium bisulfite and ferrous sulfate . Another method involves the use of iron powder and diluted hydrochloric acid in ethanol, followed by refluxing and subsequent purification steps .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form 3-aminobenzyl alcohol.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: 3-Aminobenzoic acid.

    Reduction: 3-Aminobenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Comparison with Similar Compounds

Uniqueness: 3-Aminobenzaldehyde is unique due to the position of the amino group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the synthesis and applications of the compound compared to its isomers.

Properties

IUPAC Name

3-aminobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-7-3-1-2-6(4-7)5-9/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXYIEWSUKAOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061901
Record name Benzaldehyde, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709-44-0, 29159-23-7
Record name 3-Aminobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1709-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC15044
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 3-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-aminobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Aminobenzaldehyde polymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobenzaldehyde
Reactant of Route 2
3-Aminobenzaldehyde
Reactant of Route 3
3-Aminobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Aminobenzaldehyde
Reactant of Route 5
3-Aminobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Aminobenzaldehyde
Customer
Q & A

Q1: Can 3-Aminobenzaldehyde be used to synthesize more complex molecules, and if so, what is one example of its application?

A1: Yes, this compound can be used as a building block in organic synthesis. One example is its reaction with nitrosoarenes in the presence of a gold catalyst. This reaction leads to the formation of 4-hydroxy-3-aminobenzaldehyde derivatives, showcasing the potential of this compound as a precursor for generating molecules with 1,4-N,O-functionalization. [] This method allows for the construction of valuable chemical structures, particularly the 4-hydroxy-3-aminobenzaldehyde core, which can be further modified for various applications.

Q2: What are the potential applications of oxidizing this compound?

A2: Oxidation of this compound can yield valuable products like 3-aminobenzyl alcohol and this compound. [] These compounds have applications in various fields. For instance, 3-aminobenzyl alcohol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. this compound itself serves as a common building block in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.

Q3: Are there alternative methods for oxidizing this compound besides traditional high-temperature approaches?

A3: Yes, research suggests that ozone can be used to oxidize this compound in the presence of a manganese-based catalyst system. [] This method offers a more environmentally friendly approach compared to traditional high-temperature oxidation methods as it operates at a significantly lower temperature (30°C). Additionally, the selectivity of the oxidation process can be tuned by modifying the catalyst system. For instance, using a Mn(OAc)2 – Ac20 – H2SO4 catalyst system promotes alcohol formation, while switching to a Mn(OAc)2 – KBr – Ac2O – H2SO4 catalyst system favors aldehyde production. This highlights the versatility of this oxidation method for obtaining desired products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.